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molecular formula C12H19N3O2S B8403372 N-2,2-diethoxyethyl-N'-(2-pyridyl)thiourea

N-2,2-diethoxyethyl-N'-(2-pyridyl)thiourea

Cat. No. B8403372
M. Wt: 269.37 g/mol
InChI Key: ASYNZUWCVTYWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04830660

Procedure details

To a solution of 11.1 g of 2-pyridylisothiocyanate dissolved in 100 ml of ethanol, was added 10.0 g of aminoacetaldehyde diethylacetal, followed by stirring of the resulting mixture under reflux with heating for 40 minutes. After completion of the reaction, the solvent was distilled off under reduced pressure. Crystals precipitated were collected by filtration to give 13.8 g of N-2,2-diethoxyethyl-N'-(2-pyridyl)thiourea (m.p.: 132° to 133° C.). To the thus obtained crystals was added 120 ml of 10% diluted hydrochloric acid, followed by stirring of the resulting mixture under reflux with heating for 30 minutes. The reaction mixture was cooled and adjusted to pH of 5 to 6 with use of 50% aqueous sodium hydroxide to precipitate crystals. The crystals precipitated were filtered out, washed with water and dried to give 8.3 g of the desired compound. m.p.: 162° to 163° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]=[C:8]=[S:9].[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH2:15])[CH3:11]>C(O)C>[CH2:10]([O:12][CH:13]([O:16][CH2:17][CH3:18])[CH2:14][NH:15][C:8]([NH:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[S:9])[CH3:11]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
N1=C(C=CC=C1)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CN)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring of the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC(=S)NC1=NC=CC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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